
2,2'-Dithiobis(N-(p-tert-butylthio)phenethylacetamidine) dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Dithiobis(N-(p-tert-butylthio)phenethylacetamidine) dihydrochloride: is a complex organic compound with the molecular formula C28H44Cl2N4S4 and a molecular weight of 635.8418 g/mol . This compound is characterized by the presence of multiple sulfur atoms and a tert-butylthio group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(p-tert-butylthio)phenethylacetamidine) dihydrochloride typically involves the following steps:
Formation of the Acetamidine Group: The initial step involves the reaction of an appropriate amine with acetic anhydride to form the acetamidine group.
Introduction of the Phenethyl Group: The phenethyl group is introduced through a nucleophilic substitution reaction.
Formation of the Dithiobis Linkage: The dithiobis linkage is formed by the reaction of two thiol groups in the presence of an oxidizing agent.
Introduction of the tert-Butylthio Group: The tert-butylthio group is introduced through a substitution reaction with tert-butylthiol.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Used for large-scale production to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Dithiobis(N-(p-tert-butylthio)phenethylacetamidine) dihydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The tert-butylthio group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiols: Formed through reduction reactions.
Substituted Derivatives: Formed through substitution reactions.
Applications De Recherche Scientifique
2,2’-Dithiobis(N-(p-tert-butylthio)phenethylacetamidine) dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of protein structures and functions due to its ability to form disulfide bonds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and as a stabilizer in polymer chemistry.
Mécanisme D'action
The mechanism of action of 2,2’-Dithiobis(N-(p-tert-butylthio)phenethylacetamidine) dihydrochloride involves the formation of disulfide bonds with target molecules. This interaction can lead to the stabilization or modification of the target molecule’s structure and function. The compound’s molecular targets include:
Proteins: Forms disulfide bonds with cysteine residues, affecting protein folding and stability.
Enzymes: Modulates enzyme activity by forming disulfide bonds with active site cysteines.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Dithiobis(pyridine N-oxide): Known for its antibacterial and antifungal properties.
2,2’-Dithiobis(5-nitropyridine): Used as a cysteine-activating reagent in biochemical studies.
Uniqueness
2,2’-Dithiobis(N-(p-tert-butylthio)phenethylacetamidine) dihydrochloride is unique due to its combination of tert-butylthio and phenethylacetamidine groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable disulfide bonds makes it particularly valuable in biochemical and medicinal research.
Propriétés
Numéro CAS |
40284-25-1 |
|---|---|
Formule moléculaire |
C28H44Cl2N4S4 |
Poids moléculaire |
635.8 g/mol |
Nom IUPAC |
[1-amino-2-[[2-amino-2-[2-(4-tert-butylsulfanylphenyl)ethylazaniumylidene]ethyl]disulfanyl]ethylidene]-[2-(4-tert-butylsulfanylphenyl)ethyl]azanium;dichloride |
InChI |
InChI=1S/C28H42N4S4.2ClH/c1-27(2,3)35-23-11-7-21(8-12-23)15-17-31-25(29)19-33-34-20-26(30)32-18-16-22-9-13-24(14-10-22)36-28(4,5)6;;/h7-14H,15-20H2,1-6H3,(H2,29,31)(H2,30,32);2*1H |
Clé InChI |
PGHIRTGWEUBCPY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)SC1=CC=C(C=C1)CC[NH+]=C(CSSCC(=[NH+]CCC2=CC=C(C=C2)SC(C)(C)C)N)N.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


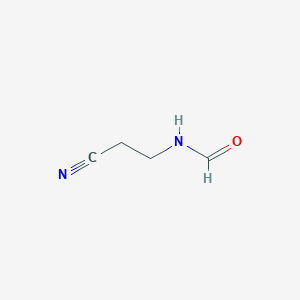
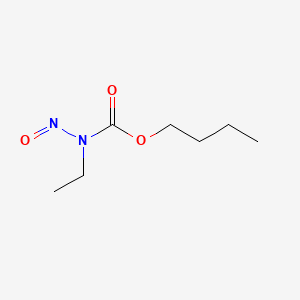


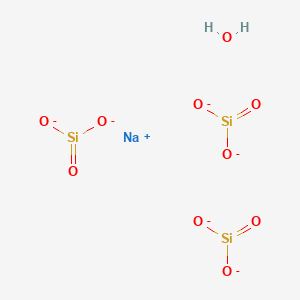

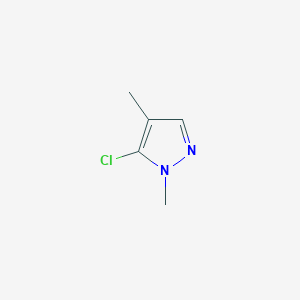

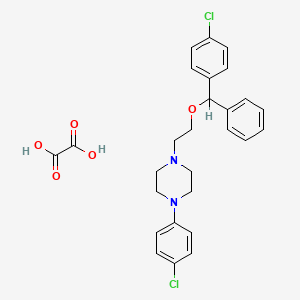

![[2-(Iodomethyl)-6-methoxy-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate](/img/structure/B13750383.png)



